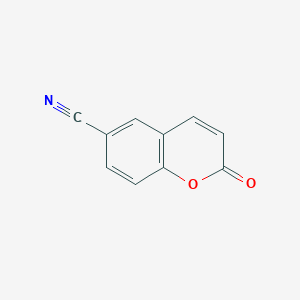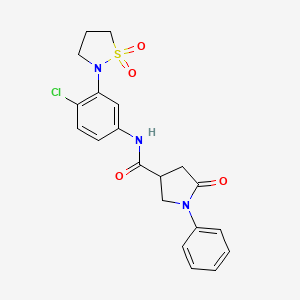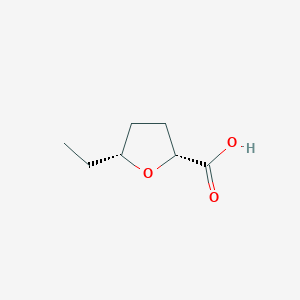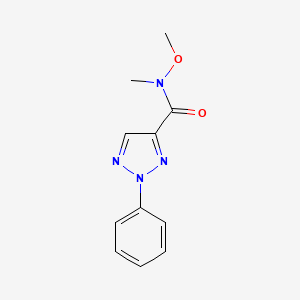
6-Cyanocoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyanocoumarin is a derivative of coumarin . Coumarins are well-known condensed benzoheterocycles that are used as medicinal chemicals because they can be easily synthetically transformed into a large variety of functionalized structures .
Synthesis Analysis
This compound can be synthesized from different starting materials such as aldehydes, phenols, ketones, and carboxylic acids . A recent study highlighted the synthesis of coumarin derivatives from 4-hydroxycoumarin .Molecular Structure Analysis
The molecular formula of this compound is C10H5NO2 . The structure of coumarin derivatives was confirmed by nuclear magnetic resonance data .Chemical Reactions Analysis
Coumarin derivatives can be obtained from different starting materials with various methods but with big differences in yield . For instance, 2-(Polyfluoroalkyl)chromones react with 4-alkyl-3-cyanocoumarins in dichloromethane in the presence of triethylamine to give a wide variety of functionalized benzo[c]coumarin derivatives .Wissenschaftliche Forschungsanwendungen
Synthetische Organische Chemie
6-Cyanocoumarin wird bei der Synthese von Cumarinderivaten verwendet, die in der synthetischen und organischen Chemie große Aufmerksamkeit erregt haben . Die Verbindung wird bei der Knoevenagel-Kondensation gefolgt von einer intramolekularen Cyclisierung verwendet, einem der repräsentativsten und beliebtesten Ansätze für die Synthese von 3-substituierten Cumarinderivaten .
Pharmazeutische Chemie
Cumarinderivate, einschließlich this compound, haben vielseitige Anwendungen in der pharmazeutischen Chemie . Sie werden aufgrund ihrer vielfältigen biologischen Eigenschaften bei der Entwicklung verschiedener Medikamente eingesetzt .
Lebensmittelzusatzstoffe und Kosmetika
This compound und seine Derivate werden als Lebensmittelzusatzstoffe und in Kosmetika verwendet . Ihre einzigartige chemische Struktur erleichtert die Bindung an verschiedene Ziele, wodurch sie für diese Anwendungen geeignet sind .
Optische Geräte und Farbstoffe
This compound wird bei der Entwicklung von optischen Geräten und Farbstoffen verwendet . π-Erweiterte Cumarine, einschließlich this compound, finden aufgrund ihrer besonderen photophysikalischen Eigenschaften breite Anwendung in der Materialwissenschaft .
Antimikrobielle und Antimykotische Anwendungen
3-Cyanocumarine, eine bedeutende Klasse von Cumarinen, zu denen auch this compound gehört, weisen biologische Aktivitäten wie antimikrobielle und antimykotische Eigenschaften auf .
Anti-HIV-Anwendungen
Es wurde festgestellt, dass 3-Cyanocumarine, einschließlich this compound, Anti-HIV-Eigenschaften besitzen .
Fluoreszierende Sonden zur Krebsdetektion
Auf 3-Cyanocoumarin basierende organische fluoreszierende Verbindungen, zu denen auch this compound gehört, wurden entwickelt und bei der Herstellung fluoreszierender Sonden für den frühen Nachweis von Krebszellen und die Fluoreszenzbildgebung in lebenden Zellen eingesetzt .
Katalysatoren in verschiedenen Reaktionen
This compound kann bei der Entwicklung von Einatomkatalysatoren eingesetzt werden, die aufgrund ihrer hohen Aktivität und Selektivität in verschiedenen katalytischen Reaktionen weit verbreitet sind .
Wirkmechanismus
Target of Action
6-Cyanocoumarin, also known as 2-oxochromene-6-carbonitrile, is a derivative of coumarin, a class of compounds known for their impressive pharmacological properties Coumarins in general have been associated with a wide range of biological activities, suggesting that they interact with multiple targets in the body .
Mode of Action
Coumarins are known to exhibit a dual mode of biological action This suggests that this compound may interact with its targets in multiple ways, leading to a variety of physiological changes
Biochemical Pathways
Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps, with phenylalanine obtained from the shikimate pathway serving as the precursor Given the wide range of biological activities associated with coumarins, it is likely that this compound affects multiple pathways and their downstream effects .
Pharmacokinetics
Coumarins are known to be widely used in the pharmaceutical industry, suggesting that they have favorable adme properties .
Result of Action
Coumarins have been associated with various biological activities, including antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-hiv activities . This suggests that the action of this compound could result in a wide range of molecular and cellular effects.
Action Environment
The design of solvent-free green processes has attracted noticeably more interest from researchers as environmental consciousness on a worldwide scale rises . This suggests that the action of this compound could be influenced by environmental factors, including the presence or absence of solvents.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection
Cellular Effects
Coumarins have been shown to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology, including the study of cellular processes .
Molecular Mechanism
Coumarins are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of coumarins have been a subject of interest in various studies .
Metabolic Pathways
Coumarins are known to be involved in various metabolic pathways
Eigenschaften
IUPAC Name |
2-oxochromene-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSNBULGQKALQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorophenoxy)-2-methyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)propanamide](/img/structure/B2447079.png)
![1-(4-fluorophenyl)-3-methyl-4-oxo-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2447080.png)

![1-(2,3-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2447083.png)



![2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2447091.png)
![2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2447093.png)
![3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B2447095.png)
![[(4-fluorophenyl)methyl][(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2447096.png)

![Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2447099.png)
![(3,4-diethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2447100.png)
